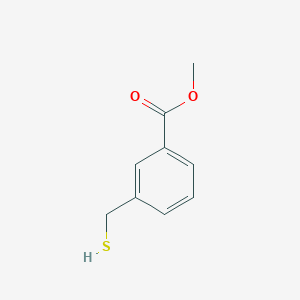
N-(2-(4-chloro-3-cyclopropylaminomethylphenyl)ethyl)acetamide
概要
説明
N-(2-(4-chloro-3-cyclopropylaminomethylphenyl)ethyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro-substituted phenyl ring, a cyclopropylaminomethyl group, and an acetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-chloro-3-cyclopropylaminomethylphenyl)ethyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the intermediate: The reaction between 4-chloro-3-nitrobenzaldehyde and cyclopropylamine under reductive amination conditions to form 4-chloro-3-cyclopropylaminomethylbenzaldehyde.
Reduction: The reduction of the nitro group to an amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Acetylation: The final step involves the acetylation of the amine group with acetic anhydride to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N-(2-(4-chloro-3-cyclopropylaminomethylphenyl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the acetamide group to an amine.
Substitution: The chloro group on the phenyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
N-(2-(4-chloro-3-cyclopropylaminomethylphenyl)ethyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.
Biology: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.
Industry: It is utilized in the synthesis of advanced materials and as an intermediate in the production of other chemical compounds.
作用機序
The mechanism of action of N-(2-(4-chloro-3-cyclopropylaminomethylphenyl)ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and thereby exerting its biological effects. The exact pathways and molecular interactions depend on the specific application and target.
類似化合物との比較
Similar Compounds
- N-(2-(4-chloro-3-aminomethylphenyl)ethyl)acetamide
- N-(2-(4-chloro-3-cyclopropylaminomethylphenyl)ethyl)propionamide
Uniqueness
N-(2-(4-chloro-3-cyclopropylaminomethylphenyl)ethyl)acetamide is unique due to the presence of the cyclopropylaminomethyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its binding affinity and specificity towards molecular targets, making it a valuable compound for research and development in medicinal chemistry.
特性
分子式 |
C14H19ClN2O |
|---|---|
分子量 |
266.76 g/mol |
IUPAC名 |
N-[2-[4-chloro-3-[(cyclopropylamino)methyl]phenyl]ethyl]acetamide |
InChI |
InChI=1S/C14H19ClN2O/c1-10(18)16-7-6-11-2-5-14(15)12(8-11)9-17-13-3-4-13/h2,5,8,13,17H,3-4,6-7,9H2,1H3,(H,16,18) |
InChIキー |
SUPRFVRSVLNMQB-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NCCC1=CC(=C(C=C1)Cl)CNC2CC2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Bromo-7-chloro-4H-pyrido[3,2-b][1,4]oxazin-3-one](/img/structure/B8289331.png)










